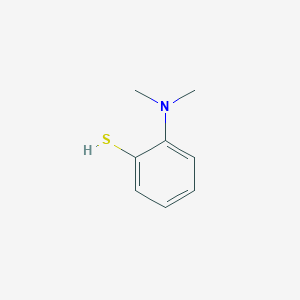

2-(Dimethylamino)benzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-9(2)7-5-3-4-6-8(7)10/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIVWDGHJPXFJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Dimethylamino Benzenethiol and Analogues

Classical and Established Synthetic Routes

Long-standing methods for the synthesis of 2-(dimethylamino)benzenethiol and its analogues have traditionally relied on multi-step procedures involving thiolation, reduction, or rearrangement reactions.

Thiolation Reactions of Aromatic Amine Precursors

The direct introduction of a thiol group onto an aromatic amine precursor is a primary strategy. Thiolation can be achieved through various means, often involving the reaction of an activated aromatic amine with a sulfur-donating reagent. One notable reaction involves the interaction of N,N-dimethylaniline with sulfur-based reagents, which can lead to the formation of the desired thiol, sometimes through intermediate steps. rsc.orgrsc.org The reaction of thiamine (B1217682) disulfide with N,N-dimethylaniline, for instance, has been studied, highlighting the complexities of such thiolations which can lead to various products including a thiazolinone and thiochrome. rsc.orgrsc.org

Another approach involves a sequence where an aniline (B41778) derivative is first converted to a more reactive intermediate before the introduction of the sulfur moiety. These classical methods, while established, can sometimes be limited by regioselectivity issues and the need for harsh reaction conditions.

Reduction Strategies for Disulfide and Nitro-Substituted Precursors

A common and effective method for preparing 2-aminobenzenethiols involves the reduction of corresponding disulfide or nitro-substituted precursors.

The reduction of bis(o-nitrophenyl) disulfides is a two-step process. ijcrt.org First, a halonitrobenzene is reacted with sodium polysulfide to generate the bis(o-nitrophenyl) disulfide. ijcrt.org The subsequent step involves the reduction of this disulfide, typically using zinc in the presence of an acid like acetic acid or hydrochloric acid, which yields the zinc salt of the 2-aminobenzenethiol. ijcrt.org This method can be adapted for N,N-dimethylated analogues.

Similarly, the direct reduction of a disulfide, such as bis(2-aminophenyl) disulfide, provides a direct route to the corresponding thiol. nih.govrsc.org Efficient, catalyst-free methods have been developed for this transformation, for example, using ammonia (B1221849) borane (B79455) (BH3NH3), which effectively cleaves the S-S bond. nih.govrsc.org This reductant also activates the N-H bond of the amino group, facilitating further reactions. nih.gov

Herz Reaction Pathways and their Adaptations for Benzenethiols

The Herz reaction is a well-known method for synthesizing 2-aminobenzenethiols. ijcrt.org The process begins with the treatment of an arylamine with sulfur monochloride (S₂Cl₂) to form a thiazathiolium chloride, also known as a Herz compound. ijcrt.org This intermediate is then hydrolyzed, typically with aqueous sodium hydroxide, to cleave the five-membered ring and produce the sodium salt of the 2-aminobenzenethiol. ijcrt.org

A key consideration in the Herz reaction is the nature of substituents on the arylamine precursor. The reaction requires that the para-position to the amino group be occupied by a group that is not easily replaced by a chloro group, such as methoxy, methyl, or dimethylamino groups. ijcrt.org This makes N,N-dimethylaniline a suitable substrate for producing this compound through this pathway. Groups like sulfonic acid or carbonyl at the 5-position, however, may be replaced during the reaction. ijcrt.org

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. These include catalytic C-S bond formations and the use of alternative energy sources like microwaves.

Catalytic Syntheses (e.g., Palladium- or Copper-Mediated C-S Coupling)

Transition-metal catalysis, particularly with palladium and copper, has revolutionized the formation of carbon-sulfur bonds. researchgate.netresearchgate.net These methods offer milder reaction conditions and greater functional group tolerance compared to classical routes.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for C-S cross-coupling reactions. organic-chemistry.orgresearchgate.netsorbonne-universite.fr For instance, 2-aminobenzothiazoles can be synthesized in a tandem reaction from 2-chloroanilines and dithiocarbamates using a palladium catalyst like Pd(PPh₃)₄. sorbonne-universite.fr This approach can be adapted for the synthesis of precursors to this compound. Another strategy involves the palladium-catalyzed coupling of 2-bromoanilides with thiol surrogates, which can then be converted to the desired benzothiazole (B30560) or thiophenol. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed C-S coupling reactions are an economically and environmentally attractive alternative, given copper's lower cost. researchgate.netresearchgate.net Copper(I) and Copper(II) complexes have been successfully used to catalyze the cross-coupling of thiols with aryl halides. researchgate.netorganic-chemistry.orgmdpi.comrsc.orgscispace.com For example, copper(II) oxide in combination with a ligand like 1,10-phenanthroline (B135089) can efficiently catalyze the reaction between thiols and aryl iodides in water. organic-chemistry.org These reactions often tolerate a wide array of functional groups, including amino groups. researchgate.netorganic-chemistry.org Optimization studies have identified various effective copper-based catalytic systems, which often involve a specific copper salt, a ligand, and a base, functioning well in solvents like DMSO. researchgate.netmdpi.com

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(PPh3)4 / t-BuOK | Tandem reaction of 2-chloroaniline (B154045) and dithiocarbamate | Leads to 2-(dimethylamino)benzothiazole in good yield (82%). | sorbonne-universite.fr |

| Pd2(dba)3 / Xantphos | Coupling of 2-bromoanilides and thiol surrogates | Versatile for incorporating various functional groups. | organic-chemistry.org |

| CuO / 1,10-phenanthroline | Cross-coupling of thiols and aryl iodides | Environmentally friendly (uses water as solvent), tolerates amino groups. | organic-chemistry.org |

| CuI / Ligand / Base | Cross-coupling of thiols and aryl halides | Effective in solvents like DMSO; system can be optimized for high yields. | researchgate.netmdpi.com |

Microwave-Assisted and Solvent-Free Reaction Conditions

To enhance sustainability and reaction efficiency, modern methods often incorporate microwave irradiation and solvent-free conditions.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times and improve yields for C-S bond formation. organic-chemistry.orgthieme-connect.comresearchgate.netrsc.org For example, a copper-catalyzed cross-coupling of thiols with aryl iodides that takes 24 hours with conventional heating can be completed in just 30 minutes under microwave irradiation, with yields ranging from 64–99%. organic-chemistry.org Microwave-assisted syntheses of aryl thioethers have been reported using various catalytic systems, including copper-iodide (CuI) with a base, which can be performed in short reaction times (25-35 minutes). rsc.orgorganic-chemistry.org

Chemo- and Regioselectivity in Synthesis

The synthesis of this compound and its analogues requires careful control of chemo- and regioselectivity to ensure the desired product is formed over potential isomers and byproducts. The inherent reactivity of the aniline and thiol functionalities, along with the directing effects of the dimethylamino group, plays a crucial role in determining the outcome of synthetic transformations.

Achieving high regioselectivity is a significant challenge in the functionalization of aromatic rings. rsc.orgsemanticscholar.org The substitution pattern of the starting aniline can dictate the position of subsequent reactions. For instance, in the synthesis of dithiazole rings from asymmetric anilines, the reaction is expected to proceed at the most electron-rich ortho carbon. mdpi.com The use of directing groups is a common strategy to enhance the selectivity of C-H activation, thereby improving the synthetic utility of the reaction. rsc.orgsemanticscholar.org

In the synthesis of related heterocyclic structures like 2-aminobenzothiazoles, the choice of catalyst is paramount. Palladium catalysts, such as Pd(PPh₃)₄, have shown high activity and selectivity in forming the desired benzothiazole structure from 2-haloanilines and dithiocarbamates. sorbonne-universite.fr In contrast, copper catalysts were found to be ineffective for this specific transformation. sorbonne-universite.fr The reaction of 2-aminobenzenethiol with various reagents to form benzazoles can proceed via a guanidine (B92328) intermediate, which then cyclizes. This process demonstrates chemoselectivity by favoring the formation of the heterocyclic ring system. researchgate.net

The concept of chemo- and regioselectivity is also central to the synthesis of non-isocyanate polyurethanes, where organocatalyzed additions of amines and thiols to cyclic carbonates are employed. nih.gov This highlights the broader applicability of controlling selectivity in reactions involving amino and thiol functional groups.

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. This process often involves a systematic variation of conditions such as solvent, temperature, catalyst, and reaction time. acs.org

The choice of solvent can significantly impact reaction outcomes. For the synthesis of benzothiazole derivatives, dimethyl sulfoxide (B87167) (DMSO) has been identified as an efficient solvent due to its ability to dissolve reagents and act as an oxidizing agent. ijpsr.com While dimethylformamide (DMF) can also be used, reactions may proceed slower due to lower solubility of the components. ijpsr.com In some syntheses, a methanol/water mixture has been found to be the best solvent system in terms of yield. ijpsr.com

Catalyst selection and loading are also critical parameters. In a cobalt-catalyzed aminocarbonylation of thiols, optimizing the catalyst amount and carbon monoxide pressure was key to improving the yield of the desired amide and limiting the formation of disulfide and urea (B33335) byproducts. rsc.orgnih.gov The reaction was found to work best with aromatic thiols possessing electron-donating groups. rsc.orgnih.gov For the synthesis of 2-aminobenzothiazoles, a screening of various palladium catalysts revealed that Pd(PPh₃)₄ provided the highest yield (82%) when used in combination with t-BuOK as a base in DMSO. sorbonne-universite.fr

Temperature and reaction time are interdependent variables that must be co-optimized. acs.org For instance, in the cobalt-catalyzed aminocarbonylation, the best results were achieved at 220 °C with a reaction time of one hour. nih.gov In another example, microwave irradiation has been used to shorten reaction times and improve yields in the synthesis of benzothiazole derivatives. ijpsr.com

The "One Factor at a Time" (OFAT) approach is a common, though not always the most efficient, method for optimization. acs.org More advanced techniques like Design of Experiments (DoE) allow for the simultaneous investigation of multiple factors and their interactions, leading to a more thorough understanding and optimization of the reaction space. acs.org

Table 1: Optimization of a Palladium-Catalyzed Synthesis of 2-(Dimethylamino)benzothiazole This table illustrates the effect of different catalysts and bases on the yield of a related benzothiazole compound.

| Entry | Catalyst | Base | Solvent | Yield (%) |

| 1 | CuI | t-BuOK | DMSO | No Reaction |

| 2 | Pd(OAc)₂ | t-BuOK | DMSO | 45 |

| 3 | PdCl₂(PPh₃)₂ | t-BuOK | DMSO | 62 |

| 4 | Pd(PPh₃)₄ | t-BuOK | DMSO | 82 |

| 5 | Pd(PPh₃)₄ | K₂CO₃ | DMSO | 55 |

| 6 | Pd(PPh₃)₄ | Cs₂CO₃ | DMSO | 71 |

Data adapted from a study on the synthesis of 2-aminobenzothiazoles. sorbonne-universite.fr

Methodologies for Isolation and Purification

The isolation and purification of this compound from a reaction mixture are critical steps to obtain a product of high purity. The choice of method depends on the physical and chemical properties of the target compound and the impurities present.

Extraction: Liquid-liquid extraction is a fundamental technique used to separate the product from the reaction mixture. For instance, in the synthesis of an itopride (B38515) intermediate, the product was extracted from an aqueous solution using chloroform (B151607). google.com After extraction, the organic layers are typically combined, dried over an anhydrous salt like magnesium sulfate, and then concentrated under reduced pressure. google.comuva.nl

Distillation: For liquid products, distillation is a common purification method. Vacuum distillation is employed for compounds that have high boiling points or are sensitive to high temperatures. sciencemadness.org A desired product, 4-[2-(dimethylamino)ethoxy]benzonitrile, was obtained through decompression-distillation after initial extraction and drying. google.com

Chromatography: Column chromatography is a powerful technique for purifying compounds based on their differential adsorption to a stationary phase. uva.nl Silica (B1680970) gel is a commonly used stationary phase, and the mobile phase (eluent) is a solvent or a mixture of solvents. sorbonne-universite.fruva.nl The choice of eluent system, such as petroleum ether/ethyl acetate (B1210297) or cyclohexane/ethyl acetate, is critical for achieving good separation. sorbonne-universite.fruva.nl For some syntheses, the purification can be simplified, avoiding the need for column chromatography, which is advantageous for large-scale production. ijpsr.com

Recrystallization: For solid compounds, recrystallization is an effective purification method. This technique relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures. While chromatography is often used for initial purification, recrystallization can be a more efficient method for achieving high purity on a larger scale. mdpi.com

Table 2: Common Purification Techniques

| Technique | Principle | Application Example |

| Extraction | Differential solubility of the compound in two immiscible liquids. | Isolating an organic product from an aqueous reaction mixture using a solvent like chloroform or ethyl acetate. google.com |

| Distillation | Separation based on differences in boiling points. | Purifying high-boiling point liquids under reduced pressure to prevent decomposition. google.comsciencemadness.org |

| Column Chromatography | Separation based on differential adsorption onto a solid stationary phase. | Separating the target compound from byproducts using a silica gel column and a suitable eluent system. sorbonne-universite.fruva.nl |

| Recrystallization | Purification of solids based on differences in solubility in a specific solvent at varying temperatures. | Obtaining highly pure crystalline solids, often used as a final purification step for larger scale synthesis. mdpi.com |

Reactivity Profiles and Mechanistic Investigations of 2 Dimethylamino Benzenethiol

Reactivity Governed by the Thiol Group

The thiol (-SH) group is the primary site of reactivity in many reactions involving 2-(Dimethylamino)benzenethiol, participating in nucleophilic attacks, oxidation-reduction processes, and the formation of new sulfur-carbon bonds.

The sulfur atom of the thiol group in this compound possesses lone pairs of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to react with a variety of electrophiles. The reactivity of the thiol group is significantly enhanced upon deprotonation to form the corresponding thiolate anion (-S⁻). This anion is a much stronger nucleophile than the neutral thiol.

The generated thiolate anion is a potent nucleophile and can participate in a wide range of nucleophilic substitution and addition reactions.

Table 1: Estimated Acidity and Basicity of Functional Groups in this compound

| Functional Group | pKa of Conjugate Acid | Predominant Species at pH 7 |

| Thiol (-SH) | ~6-7 | -SH |

| Dimethylamino (-N(CH₃)₂) | ~4-5 | -N(CH₃)₂ |

Note: The pKa values are estimates based on related structures. The pKa of the thiol group is based on benzenethiol (B1682325), and the pKa of the dimethylamino group is based on substituted anilines.

The thiol group of this compound is susceptible to oxidation. The most common oxidation product is the corresponding disulfide, bis(2-(dimethylamino)phenyl) disulfide. This transformation involves the formation of a sulfur-sulfur bond between two molecules of the thiol and is formally a removal of two hydrogen atoms. This oxidation can be effected by a variety of mild oxidizing agents, including molecular oxygen, hydrogen peroxide, and halogens. youtube.com

The formation of the disulfide is a reversible process, and the disulfide can be reduced back to the thiol using appropriate reducing agents. This redox interconversion is a key feature of thiol chemistry.

Further oxidation of the sulfur atom is also possible, leading to higher oxidation states such as sulfenic acids (-SOH), sulfinic acids (-SO₂H), and sulfonic acids (-SO₃H). These higher oxidation states are generally achieved using stronger oxidizing agents. However, controlling the oxidation to a specific higher oxidation state can be challenging, as over-oxidation is a common side reaction. The specific conditions required for the selective formation of these higher oxidation state derivatives of this compound are not extensively documented in the literature.

One of the most important applications of the thiol group's nucleophilicity is the formation of thioethers (or sulfides) through the formation of new carbon-sulfur bonds. This is typically achieved via alkylation or arylation reactions.

In these reactions, the thiol, or more commonly the more nucleophilic thiolate anion, attacks an electrophilic carbon center, displacing a leaving group.

Alkylation: This involves the reaction with alkyl halides (R-X, where X = Cl, Br, I) or other alkylating agents such as alkyl sulfonates. The reaction proceeds via an Sₙ2 mechanism, leading to the formation of an alkyl aryl sulfide (B99878).

Arylation: The formation of a diaryl sulfide can be achieved by reacting this compound with an activated aryl halide, often in the presence of a base. More modern methods for C-S bond formation involve transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination-type coupling, which can be adapted for thioether synthesis. These methods offer greater scope and milder reaction conditions.

Reactivity Governed by the Dimethylamino Group

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it a Brønsted-Lowry base. It can readily accept a proton from an acid to form a dimethylammonium cation. The basicity of the dimethylamino group is influenced by the electronic effects of the aromatic ring and the thiol substituent.

While a specific pKa value for the conjugate acid of this compound is not readily found, the pKa of the conjugate acid of N,N-dimethylaniline is approximately 5.15. The presence of the ortho-thiol group may slightly alter this value. In an acidic medium, the dimethylamino group will be protonated, forming a salt. This protonation significantly alters the electronic properties of the molecule, as the positively charged ammonium (B1175870) group becomes a deactivating, meta-directing group for electrophilic aromatic substitution.

The dimethylamino group is a powerful activating group for electrophilic aromatic substitution (EAS) reactions. This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring through resonance. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles.

The dimethylamino group is an ortho, para-director, meaning that it directs incoming electrophiles to the positions ortho and para to itself. In the case of this compound, the positions ortho to the dimethylamino group are C3 and the position para is C5. However, the C3 position is also ortho to the thiol group, which may exert some steric hindrance. Therefore, electrophilic attack is most likely to occur at the C5 (para) position.

The thiol group itself is also an ortho, para-directing group, although it is generally considered to be less activating than the dimethylamino group. In this molecule, the powerful activating and directing effect of the dimethylamino group is expected to dominate the regiochemical outcome of electrophilic aromatic substitution reactions.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 4-Bromo-2-(dimethylamino)benzenethiol |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-(Dimethylamino)-4-nitrobenzenethiol |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 3-(Dimethylamino)-4-mercaptobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(3-(Dimethylamino)-4-mercaptophenyl)ethan-1-one (for R=CH₃) |

Note: The predictions are based on the strong ortho, para-directing and activating nature of the dimethylamino group, with the para position being the most probable site of substitution due to steric hindrance at the ortho positions.

Amination and Derivatization Reactions

While specific amination reactions involving the direct substitution of the dimethylamino group of this compound are not extensively documented, the compound's nucleophilic thiol group is amenable to various derivatization reactions. The electron-donating nature of the dimethylamino group enhances the nucleophilicity of the thiol, making it reactive towards a variety of electrophiles.

Derivatization primarily occurs at the sulfur atom. Common reactions include alkylation, acylation, and the formation of disulfides. Alkylation with alkyl halides proceeds via an SN2 mechanism, where the thiolate anion, formed under basic conditions, acts as a potent nucleophile. Similarly, acylation with acyl chlorides or anhydrides yields the corresponding thioesters. The presence of the ortho-dimethylamino group can influence the steric and electronic environment of the thiol, potentially affecting reaction rates and yields compared to unsubstituted benzenethiol.

| Reaction Type | Electrophile | Product Type | General Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Thioether (Ar-S-R) | Base (e.g., NaOH, K2CO3), Solvent (e.g., Ethanol, DMF) |

| Acylation | Acyl Halide (RCO-X) | Thioester (Ar-S-COR) | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |

| Oxidation | Oxidizing Agent (e.g., I2, H2O2) | Disulfide (Ar-S-S-Ar) | Mild conditions |

Intramolecular Cyclization and Heterocycle Formation Pathways

A significant aspect of the reactivity of this compound is its propensity to undergo intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. The proximity of the amino and thiol groups facilitates these cyclocondensation reactions, most notably in the synthesis of phenothiazines and benzothiazoles.

The synthesis of phenothiazine (B1677639) derivatives, for instance, can be achieved through the reaction of this compound with compounds that can form a six-membered ring by bridging the amino and thiol groups. While the classic synthesis of the phenothiazine core involves the reaction of diphenylamine (B1679370) with sulfur, derivatives can be prepared from appropriately substituted 2-aminobenzenethiols. wikipedia.org For this compound, cyclization reactions leading to phenothiazine structures often involve condensation with a suitable carbonyl compound or a species that can form a new ring by reacting with both the amino and thiol functionalities.

Benzothiazoles, another important class of sulfur- and nitrogen-containing heterocycles, can also be synthesized from this compound. These reactions typically involve condensation with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or nitrile. The reaction proceeds through the initial formation of a Schiff base or a related intermediate involving the amino group, followed by intramolecular cyclophilic attack of the thiol group and subsequent oxidation or elimination to form the aromatic benzothiazole (B30560) ring. The dimethylamino group at the 2-position of the benzenethiol can influence the electronic properties of the resulting benzothiazole, which may be of interest in medicinal chemistry and materials science.

| Reactant(s) | Heterocyclic Product | General Reaction Type |

|---|---|---|

| Diketones or equivalent | Phenothiazine derivatives | Cyclocondensation |

| Aldehydes, Carboxylic Acids, Nitriles | Benzothiazole derivatives | Condensation and Cyclization |

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

Detailed kinetic and spectroscopic studies specifically focused on the reaction mechanisms of this compound are not extensively reported in the available scientific literature. While general mechanisms for reactions of thiols and amines are well-established, specific quantitative data on the rates and intermediates for this particular compound are scarce.

Hypothetically, kinetic studies of its derivatization reactions, such as alkylation, could be performed using techniques like UV-Vis or NMR spectroscopy to monitor the disappearance of the reactant or the appearance of the product over time. Such studies would allow for the determination of rate constants and the reaction order with respect to each reactant, providing insights into the SN2 mechanism.

For the intramolecular cyclization reactions, spectroscopic methods would be invaluable for detecting reaction intermediates. For example, in the formation of benzothiazoles, intermediates such as the initial Schiff base could potentially be observed and characterized using NMR or IR spectroscopy under controlled conditions. Time-resolved spectroscopy could offer insights into the kinetics of the cyclization and subsequent aromatization steps. However, based on currently available information, such detailed mechanistic investigations for this compound have not been a significant focus of published research.

Applications As a Versatile Building Block and Ligand in Advanced Chemical Systems

Ligand Design in Transition Metal Catalysis

The strategic design of ligands is paramount in transition metal catalysis, as they play a crucial role in modulating the metal center's electronic and steric environment, thereby influencing catalytic activity, selectivity, and stability. 2-(Dimethylamino)benzenethiol serves as an effective bidentate ligand, capable of forming stable chelate complexes with various transition metals.

Coordination Chemistry and Chelation Modes in Catalytic Cycles

The presence of both a soft sulfur donor (thiol) and a harder nitrogen donor (dimethylamino) in this compound allows for versatile coordination behavior with transition metals. This dual functionality enables it to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center. This chelation is a key feature in the stabilization of catalytic species within a catalytic cycle.

The coordination of the thiol group to the metal is typically initiated by deprotonation to form a thiolate, which is a strong anionic donor. The nitrogen atom of the dimethylamino group then coordinates to the metal center, completing the chelate ring. This bidentate coordination has been observed in complexes with various metals, including ruthenium and zinc. For instance, Ru(II) complexes with analogous chalcogenoether ligands have been shown to adopt a bidentate chelate mode, which is crucial for their catalytic activity. Similarly, organozinc(II) arenethiolates featuring chelating amino groups have been synthesized and structurally characterized, demonstrating the favorability of this coordination motif acs.org.

The stability imparted by chelation helps to prevent ligand dissociation during the catalytic cycle, which can be a deactivation pathway for catalysts. The different electronic properties of the sulfur and nitrogen donors also create an asymmetric electronic environment around the metal center, which can be beneficial for achieving high selectivity in catalytic transformations.

Influence on Catalytic Activity and Selectivity (e.g., Cross-Coupling Reactions)

The electronic and steric properties of this compound as a ligand can significantly influence the outcome of transition metal-catalyzed reactions, particularly in the realm of cross-coupling reactions. The electron-donating nature of both the thiolate and the dimethylamino group can increase the electron density at the metal center. This, in turn, can facilitate key steps in the catalytic cycle, such as oxidative addition, and can also influence the rate and selectivity of reductive elimination.

In reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, the choice of ligand is critical for achieving high yields and selectivities. While specific studies on this compound in these reactions are not extensively detailed in the provided context, the principles of ligand design suggest its potential. For example, in nickel-catalyzed cross-coupling reactions, ligands play a crucial role in stabilizing the active Ni(0) and Ni(II) species in the catalytic cycle. The use of thiol derivatives in nickel metallaphotoredox-catalyzed desulfurative cross-coupling reactions highlights the compatibility of the thiol moiety in such catalytic systems researchgate.net.

Furthermore, the steric bulk provided by the ligand can be tuned to control the access of substrates to the metal center, thereby influencing regioselectivity and enantioselectivity in asymmetric catalysis. The rigid backbone of the benzene (B151609) ring in this compound provides a well-defined spatial arrangement of the donor atoms, which can be exploited in the design of selective catalysts. Ruthenium-catalyzed multicomponent deaminative C–H coupling reactions have been shown to be highly efficient with specific ligand systems, indicating the potential for ligands like this compound to promote novel transformations marquette.edu.

Design of Catalytic Systems with Tunable Properties

A key advantage of using ligands like this compound is the potential for creating catalytic systems with tunable properties. By modifying the structure of the ligand, it is possible to systematically alter the catalyst's performance to suit a specific application.

Table 1: Strategies for Tuning Catalytic Properties using this compound Derivatives

| Modification Strategy | Effect on Ligand Properties | Potential Impact on Catalysis |

| Substitution on the Benzene Ring | Alters electronic properties (electron-donating or -withdrawing groups) and steric bulk. | Modulates the reactivity of the metal center, affecting reaction rates and selectivity. |

| Modification of the Amino Group | Changes the steric hindrance and basicity of the nitrogen donor. | Influences the coordination strength and the stability of the metal-ligand bond. |

| Introduction of Chiral Centers | Creates a chiral environment around the metal center. | Enables enantioselective catalysis for the synthesis of chiral molecules. |

The introduction of substituents on the aromatic ring of this compound can have a profound impact on the electronic properties of the ligand. Electron-withdrawing groups would decrease the electron-donating ability of the ligand, making the metal center more electrophilic, which could be beneficial for certain catalytic steps. Conversely, electron-donating groups would increase the electron density on the metal, potentially accelerating oxidative addition.

Precursor for Functional Organic Materials

Beyond its role in catalysis, this compound is a valuable building block for the synthesis of functional organic materials. Its ability to self-assemble on surfaces and to be incorporated into larger molecular architectures makes it a versatile precursor for materials with applications in electronics, sensing, and nanotechnology.

Integration into Self-Assembled Monolayers (SAMs) and Surface Chemistry

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on solid surfaces. The strong affinity of the thiol group for noble metal surfaces, particularly gold, makes this compound an excellent candidate for the formation of SAMs sigmaaldrich.com. The thiol group acts as an anchor, forming a stable sulfur-gold bond, while the rest of the molecule extends away from the surface.

The presence of the dimethylamino group at the terminus of the molecule imparts specific chemical and physical properties to the surface. This functional group can influence the surface energy, wettability, and chemical reactivity of the monolayer. For instance, the basicity of the dimethylamino group can be utilized for pH-responsive surfaces or for the immobilization of acidic molecules. The ability to tailor surface properties is crucial for a wide range of applications, from biocompatible coatings to chemical sensors.

The use of thiophenol-based molecules in surface chemistry is particularly advantageous for applications such as Surface-Enhanced Raman Spectroscopy (SERS) rsc.org. In SERS, molecules adsorbed on a nanostructured metal surface exhibit a greatly enhanced Raman signal. SAMs of this compound on a SERS-active substrate can serve as a platform for detecting analytes that can interact with the dimethylamino groups.

Building Block for Polymer Architectures and Conjugated Systems

The functional groups of this compound also allow for its incorporation into polymeric structures and conjugated systems. The thiol group can participate in various polymerization reactions, such as thiol-ene and thiol-yne "click" chemistry, which are known for their high efficiency and selectivity. This enables the synthesis of polymers with pendant dimethylaminophenyl groups, which can impart interesting properties to the resulting material.

Polymers containing dimethylamino groups, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are well-known for their stimuli-responsive behavior nih.govmdpi.com. These polymers can exhibit changes in their solubility and conformation in response to external stimuli like pH and temperature. By analogy, polymers derived from this compound could also exhibit such "smart" behavior, making them suitable for applications in drug delivery, sensors, and smart coatings.

Furthermore, the aromatic nature of the benzenethiol (B1682325) core suggests its potential use in the construction of conjugated systems. Conjugated polymers are of great interest for their electronic and optical properties, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The incorporation of the this compound unit into a conjugated polymer backbone could modulate the material's electronic properties, such as its band gap and charge transport characteristics. The electron-donating dimethylamino group can influence the intramolecular charge transfer properties of such systems, which is a key factor in determining their optical and electronic behavior nih.gov.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Architecture | Synthetic Route | Potential Properties and Applications |

| Side-chain Functionalized Polymers | Polymerization of a monomer derived from this compound (e.g., an acrylamide or methacrylate derivative). | Stimuli-responsive materials, functional coatings, and materials for biomolecule immobilization. |

| Main-chain Polymers | Step-growth polymerization involving the thiol and another functional group. | Materials with tailored thermal and mechanical properties. |

| Conjugated Polymers | Co-polymerization with other aromatic monomers via cross-coupling reactions. | Organic electronic materials for OLEDs, OPVs, and sensors. |

Component in Molecular Frameworks for Dyes and Optical Materials

This compound is a valuable precursor in the synthesis of heterocyclic dyes, particularly those based on the benzothiazole (B30560) framework. The inherent structure of this compound, featuring a nucleophilic thiol group and an amino group on a benzene ring, allows it to undergo cyclization reactions with various reagents to form the core benzothiazole ring system. This scaffold is significant in the development of certain dyes and functional optical materials.

The synthesis of 2-substituted benzothiazoles can be achieved through the condensation of 2-aminothiophenols, like this compound, with aldehydes or carboxylic acids. For instance, the reaction with an aldehyde in an oxidizing medium, such as air/DMSO, can lead to the formation of the corresponding 2-arylbenzothiazole. Similarly, reaction with carboxylic acids can yield 2-substituted benzothiazoles. organic-chemistry.org 2-Methylbenzothiazole, a key intermediate for thiocyanine dyes, is synthesized from 2-mercaptoaniline (an analogous compound) and acetic acid, highlighting a parallel synthetic route. sciforum.net

The dimethylamino group (-N(CH₃)₂) on the benzene ring plays a crucial role as a potent auxochrome. This electron-donating group can intensify the color of the dye and shift its absorption spectrum to longer wavelengths (a bathochromic shift). This modification of the electronic properties of the chromophore allows for the fine-tuning of the dye's color and optical characteristics. While many examples in the literature focus on general 2-aminothiophenes, the principles apply directly to the 2-(dimethylamino) derivative for creating dyes with specific spectral properties. sapub.orgresearchgate.net

Table 1: Synthetic Routes to Benzothiazole Dyes from 2-Aminothiophenol (B119425) Analogs

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| 2-Aminothiophenol | Aryl Aldehyde | Air/DMSO | 2-Arylbenzothiazole | organic-chemistry.org |

| 2-Aminothiophenol | Carboxylic Acid | Coupling Reagent | 2-Substituted Benzothiazole | organic-chemistry.org |

| 2-Mercaptoaniline | Acetic Acid | Reflux | 2-Methylbenzothiazole | sciforum.net |

| Substituted Aniline (B41778) | Carbon Disulfide | Alkaline Medium | 2-Mercaptobenzothiazole |

Reagent in Multi-Component Reactions and Complex Molecule Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. nih.govmdpi.com These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity. This compound, possessing two distinct reactive sites (a nucleophilic thiol group and a tertiary amine on an aromatic ring), is a potential candidate for use in MCRs to synthesize complex heterocyclic molecules.

While specific literature detailing the use of this compound in well-known MCRs like the Ugi or Passerini reactions is not abundant, its functional groups suggest potential applications. The Passerini reaction , for instance, traditionally involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. nih.govwikipedia.org Variations of this reaction exist where the carboxylic acid is replaced by other acidic components or nucleophiles. The thiol group of this compound could potentially act as the nucleophilic component in a Passerini-type or other isocyanide-based MCRs, leading to the formation of thioesters or related structures.

The Hantzsch pyridine synthesis is an MCR used to generate dihydropyridines, but it does not typically involve thiol components. nih.govresearchgate.net However, modifications of MCRs are common, and the bifunctional nature of this compound makes it an intriguing substrate for the development of novel MCRs to create unique molecular scaffolds.

Table 2: Overview of Major Multi-Component Reactions and Potential Substrate Roles

| MCR Name | Typical Components | Key Product Feature | Potential Role for this compound |

| Passerini Reaction | Isocyanide, Carbonyl, Carboxylic Acid | α-Acyloxy Amide | Thiol group could act as a nucleophilic replacement for the carboxylic acid. |

| Ugi Reaction | Amine (Primary), Carbonyl, Isocyanide, Carboxylic Acid | Bis-amide (Peptoid) | Thiol group could participate in post-Ugi modifications or related MCRs. |

| Hantzsch Reaction | Aldehyde, β-Ketoester (2 eq.), Ammonia (B1221849)/Ammonium (B1175870) Salt | Dihydropyridine | Not a direct component, but illustrates MCR principles for heterocycle synthesis. |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (B33335)/Thiourea | Dihydropyrimidinone | Not a direct component, but demonstrates MCRs for building complex heterocycles. |

Scaffold for Pharmaceutical and Agrochemical Intermediates (Synthetic Aspects Only)

The structural framework of this compound is a key starting material for the synthesis of important heterocyclic scaffolds used in pharmaceutical and agrochemical development. The primary applications involve its use in constructing phenothiazine (B1677639) and benzothiazole ring systems.

Phenothiazines: This class of compounds forms the core of many antipsychotic, antihistaminic, and antiemetic drugs. The synthesis of the phenothiazine nucleus can be achieved through the reaction of a 2-aminobenzenethiol derivative with a cyclohexanone derivative under specific conditions. rsc.org This reaction creates the tricyclic phenothiazine structure. By using this compound, a dimethylamino-substituted phenothiazine intermediate is produced. This substituent can significantly influence the pharmacological properties of the final active pharmaceutical ingredient (API). The synthesis of various substituted phenothiazines often starts from precursors like 2-aminobenzenethiols, making the title compound a direct precursor to N,N-dimethyl-substituted phenothiazine intermediates. dtic.milresearchgate.net

Benzothiazoles: The benzothiazole moiety is another "privileged scaffold" in medicinal chemistry, found in compounds with anticancer, antimicrobial, and anti-inflammatory properties. chemmethod.comnih.gov A common and direct synthetic route to 2-substituted benzothiazoles is the condensation reaction between a 2-aminobenzenethiol and an aldehyde, carboxylic acid, or acyl chloride. organic-chemistry.org Using this compound in this reaction directly incorporates the dimethylamino group onto the benzene portion of the benzothiazole ring system. This allows for the systematic synthesis of a library of substituted benzothiazoles for screening in drug discovery programs.

Table 3: Key Pharmaceutical Scaffolds Derived from this compound

| Scaffold | Synthetic Precursors | General Reaction Type | Therapeutic Areas of Final Products |

| Phenothiazine | This compound, Cyclohexanone derivative | Condensation/Cyclization | Antipsychotics, Antihistamines |

| Benzothiazole | This compound, Aldehyde or Carboxylic Acid | Condensation/Cyclization | Anticancer, Antimicrobial, Anti-inflammatory |

Spectroscopic and Advanced Analytical Methodologies for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-(Dimethylamino)benzenethiol, ¹H and ¹³C NMR, along with advanced techniques, would provide unambiguous confirmation of its constitution and substitution pattern.

Proton Nuclear Magnetic Resonance (¹H NMR) Methodologies

In a ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton in the molecule are expected. The aromatic region would typically display complex multiplets between approximately 6.5 and 7.5 ppm. These signals arise from the four protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns would be dictated by the electronic effects of the electron-donating dimethylamino group and the thiol group. A sharp singlet, integrating to six protons, would be anticipated for the two equivalent methyl groups of the dimethylamino substituent, likely appearing in the 2.5-3.0 ppm range. The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can vary significantly depending on concentration, solvent, and temperature, but it is often found between 3.0 and 4.0 ppm.

Table 1. Predicted ¹H NMR Spectral Data for this compound.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (Ar-H) | ~ 6.5 - 7.5 | Multiplet (m) | 4H |

| Thiol Proton (-SH) | ~ 3.0 - 4.0 | Broad Singlet (br s) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Methodologies

A proton-decoupled ¹³C NMR spectrum would reveal six distinct signals for the eight carbon atoms in the molecule, reflecting its asymmetry. Two signals would correspond to the substituted aromatic carbons (C-S and C-N), and four would represent the protonated aromatic carbons (C-H). The two methyl carbons of the dimethylamino group are equivalent and would produce a single signal. The chemical shifts of the aromatic carbons are influenced by the substituents; the carbon attached to the nitrogen (C-N) would be shifted significantly downfield, while the carbon attached to the sulfur (C-S) would also have a characteristic shift.

Table 2. Predicted ¹³C NMR Spectral Data for this compound.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbon (C-N) | ~ 150 - 155 |

| Aromatic Carbon (C-S) | ~ 130 - 135 |

| Aromatic Carbons (C-H) | ~ 115 - 130 (4 signals) |

Advanced NMR Techniques (e.g., 2D NMR, Heteronuclear NMR)

To definitively assign the proton and carbon signals and confirm the ortho substitution pattern, advanced 2D NMR experiments are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the unambiguous assignment of the four aromatic C-H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. Crucially, it would show a correlation from the N-methyl protons to the aromatic carbon C-N, and from the aromatic protons adjacent to the substituents to the C-S and C-N carbons, confirming the 1,2-disubstituted arrangement.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, mapping out the connectivity of the aromatic protons and confirming their relative positions on the ring.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of chemical bonds. IR and Raman spectroscopy are complementary techniques that would reveal the key functional groups in this compound.

S-H Stretch: A weak to medium intensity absorption band for the S-H stretching vibration is expected in the IR spectrum around 2550-2600 cm⁻¹.

C-S Stretch: The C-S stretching vibration typically appears as a weak band in the fingerprint region, between 600 and 800 cm⁻¹. This band is often more prominent in the Raman spectrum.

Aromatic C-H Stretch: Sharp bands corresponding to the C-H stretching of the benzene ring would appear just above 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to strong intensity bands from the carbon-carbon stretching within the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond would be observed in the 1250-1350 cm⁻¹ range.

C-H Bends: Out-of-plane C-H bending vibrations for the ortho-disubstituted ring would appear in the 735-770 cm⁻¹ range, providing strong evidence for the substitution pattern.

Table 3. Predicted Vibrational Spectroscopy Data for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique (Expected Intensity) |

|---|---|---|

| Aromatic C-H Stretch | ~ 3000 - 3100 | IR (medium), Raman (strong) |

| Aliphatic C-H Stretch | ~ 2800 - 3000 | IR (medium), Raman (strong) |

| S-H Stretch | ~ 2550 - 2600 | IR (weak-medium), Raman (strong) |

| Aromatic C=C Stretch | ~ 1450 - 1600 | IR (strong), Raman (strong) |

| C-N Stretch | ~ 1250 - 1350 | IR (strong), Raman (medium) |

| C-H Out-of-Plane Bend | ~ 735 - 770 | IR (strong), Raman (weak) |

Mass Spectrometric (MS) Characterization Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₈H₁₁NS), the exact mass is 153.0612 Da.

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 153.

Fragmentation Patterns: Common fragmentation pathways would likely involve the loss of a methyl group (-CH₃) to give a fragment at m/z 138, or the loss of the entire dimethylamino group (-N(CH₃)₂). The cleavage of the C-S bond could also occur, leading to characteristic fragments. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by measuring the exact mass of the molecular ion to a high degree of precision.

Table 4. Predicted Mass Spectrometry Data for this compound.

| m/z | Predicted Identity | Formula |

|---|---|---|

| 153 | [M]⁺ | [C₈H₁₁NS]⁺ |

| 138 | [M - CH₃]⁺ | [C₇H₈NS]⁺ |

| 120 | [M - SH]⁺ | [C₈H₁₀N]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations of Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is dominated by the benzene ring chromophore, which is modified by the presence of two auxochromes: the thiol (-SH) and the dimethylamino (-N(CH₃)₂) groups.

π→π* Transitions: These transitions, characteristic of the aromatic system, are expected to be intense. Compared to unsubstituted benzene, the auxochromes will cause a bathochromic shift (a shift to longer wavelengths), likely pushing the primary absorption bands well into the >250 nm region.

n→π* Transitions: Both the sulfur and nitrogen atoms possess non-bonding electron pairs (n-electrons). This allows for lower-energy n→π* transitions. These transitions are typically much weaker in intensity than π→π* transitions and would appear at longer wavelengths. The solvent can influence the position of these bands; polar solvents typically cause a hypsochromic (blue) shift for n→π* transitions.

Table 5. Predicted Electronic Transitions for this compound.

| Transition Type | Predicted λₘₐₓ Region (nm) | Relative Intensity (ε) |

|---|---|---|

| π → π* | ~ 250 - 300 | High |

X-ray Crystallographic Studies for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions in the solid state. The resulting crystal structure offers fundamental insights into the conformation of the molecule and its packing within the crystal lattice, which can influence its physical and chemical properties.

A comprehensive search of the current scientific literature did not yield specific X-ray crystallographic data for this compound. While crystallographic studies have been conducted on structurally related compounds, such as 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, the precise solid-state structure of this compound remains to be reported. nih.gov The determination of its crystal structure would be a valuable contribution to the field, providing a definitive reference for its molecular geometry and intermolecular forces.

Should such a study be undertaken, the resulting data would typically be presented in a standardized format, as exemplified in the conceptual table below. This table illustrates the type of crystallographic parameters that would be determined.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C8H11NS |

| Formula Weight | 153.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (ų) | - |

| Z | 4 |

| Calculated Density (g/cm³) | - |

| R-factor (%) | - |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the purification and assessment of the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used techniques for these purposes, each offering distinct advantages for the analysis of compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, reversed-phase HPLC (RP-HPLC) would be a particularly suitable method for purity assessment. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The more nonpolar a compound is, the more it will be retained on the column, resulting in a longer retention time.

The purity of a this compound sample can be determined by analyzing the chromatogram for the presence of extraneous peaks. The area of the main peak corresponding to the compound of interest, relative to the total area of all peaks, provides a quantitative measure of its purity. The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve the best separation of the target compound from any impurities.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for separating and analyzing volatile and thermally stable compounds. Given that this compound has a moderate boiling point, GC is a viable method for its analysis. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase coated on the inside of the column and the mobile phase, which is an inert gas such as helium or nitrogen.

The choice of the stationary phase is critical for achieving good separation. A column with a nonpolar or moderately polar stationary phase would likely be effective for analyzing this compound. The temperature of the column is another important parameter that can be controlled to optimize the separation. A temperature-programmed analysis, where the column temperature is gradually increased during the run, is often used to efficiently separate compounds with a range of boiling points. Purity is assessed in a manner similar to HPLC, by examining the chromatogram for the presence of impurity peaks.

The following interactive table summarizes typical chromatographic conditions that could be adapted for the analysis of this compound, based on general methods for similar aromatic thiols and amines.

| Parameter | HPLC Conditions | GC Conditions |

|---|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column with a nonpolar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) |

| Mobile Phase/Carrier Gas | Isocratic or gradient elution with a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid. | Helium or Nitrogen at a constant flow rate. |

| Detector | UV-Vis Detector (monitoring at a wavelength where the compound has strong absorbance) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Temperature | Ambient or controlled column oven temperature (e.g., 30-40 °C) | Temperature-programmed oven, e.g., starting at a lower temperature and ramping to a higher temperature. |

| Injection Volume | Typically 5-20 µL | Typically 1 µL (often with a split ratio) |

Computational Chemistry and Theoretical Investigations of 2 Dimethylamino Benzenethiol

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT methods are extensively used to investigate the geometry, electronic properties, and reactivity of organic molecules like 2-(Dimethylamino)benzenethiol. mdpi.com Functionals such as B3LYP are commonly employed for their reliability in predicting various molecular properties for medium-sized organic systems. conicet.gov.ar

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its structure.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzenethiol (B1682325) Moiety (Calculated using DFT)

| Parameter | Typical Value (Å or °) |

|---|---|

| C-S Bond Length | ~1.77 Å |

| S-H Bond Length | ~1.34 Å |

| C-N Bond Length | ~1.39 Å |

| Aromatic C-C Bond Length | ~1.39 - 1.41 Å |

| C-S-H Bond Angle | ~99° |

| C-N-C Bond Angle | ~118° |

Note: These are typical values for analogous structures and may vary slightly for this compound.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity. The energy of the LUMO is related to the electron affinity and suggests its electrophilicity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a small gap suggests high polarizability and high chemical reactivity. semanticscholar.org

For this compound, the electron-donating dimethylamino group is expected to raise the energy of the HOMO, increasing the molecule's nucleophilicity. The thiol group can also influence the frontier orbitals. DFT calculations can precisely quantify the energies of these orbitals and derive various global reactivity descriptors. mdpi.com These descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactive tendencies. frontiersin.org

Table 2: Calculated Quantum Chemical Reactivity Descriptors for a Representative Aminothiophenol System

| Parameter | Formula | Typical Calculated Value (eV) |

|---|---|---|

| E_HOMO | - | -5.85 |

| E_LUMO | - | -0.95 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.90 |

| Ionization Potential (I) | -E_HOMO | 5.85 |

| Electron Affinity (A) | -E_LUMO | 0.95 |

| Chemical Hardness (η) | (I - A) / 2 | 2.45 |

| Electrophilicity Index (ω) | (I + A)² / (8η) | 1.63 |

Note: Values are illustrative, based on calculations for analogous substituted thiophenols, and serve to exemplify the type of data generated. mdpi.comsemanticscholar.org

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. proteopedia.org It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the ESP map would be expected to show significant negative potential around the sulfur and nitrogen atoms due to their lone pairs of electrons, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen of the thiol group would likely exhibit a region of positive potential, marking it as an acidic proton. The aromatic ring itself will show a complex potential landscape influenced by both the electron-donating amino group and the thiol substituent. This analysis provides direct insight into intermolecular interactions. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide a static, time-independent picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change.

For this compound, MD simulations can be used to:

Explore Conformational Space: Analyze the flexibility of the molecule, including the rotation of the dimethylamino and thiol groups, and the transitions between different stable conformations in solution.

Study Solvent Effects: Simulate the molecule in a solvent (e.g., water or an organic solvent) to understand how solvent molecules arrange around it and influence its structure and dynamics.

Investigate Intermolecular Interactions: Model the interactions between multiple this compound molecules or with other chemical species to understand aggregation or reaction dynamics at a molecular level.

These simulations provide insights into the structural changes and interactions that occur over timescales from picoseconds to microseconds, offering a more complete understanding of the molecule's behavior in a realistic chemical environment. rsc.org

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic parameters from first principles. These theoretical spectra are invaluable for interpreting and assigning experimental data.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectra. researchgate.net For this compound, this allows for the assignment of specific spectral peaks to particular vibrational modes, such as the S-H stretch, C-N stretch, aromatic C-H stretches, and various ring deformation modes. Comparing calculated spectra with experimental ones can confirm the molecular structure. researchgate.netresearchgate.net A scaling factor is often applied to the calculated frequencies to better match experimental values. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of NMR chemical shifts (¹H and ¹³C) and coupling constants. globalresearchonline.net These theoretical predictions can aid in the assignment of complex NMR spectra and provide a direct link between the electronic structure and the observed spectroscopic properties.

Table 3: Representative Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹, Scaled) | Expected Experimental Region (cm⁻¹) |

|---|---|---|

| S-H stretch | ~2550 - 2590 | 2550 - 2600 |

| Aromatic C-H stretch | ~3050 - 3100 | 3000 - 3100 |

| Aliphatic C-H stretch | ~2800 - 2950 | 2850 - 2960 |

| Aromatic C=C stretch | ~1450 - 1600 | 1450 - 1600 |

| C-N stretch | ~1340 - 1360 | 1335 - 1400 |

Note: Calculated values are based on DFT studies of analogous aromatic thiols and amines. researchgate.netrsc.org

Theoretical Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of chemical reaction mechanisms. rsc.org DFT calculations can map the entire potential energy surface of a reaction, identifying the minimum energy path from reactants to products. This involves locating and characterizing not only the stable reactants and products but also the high-energy transition states (TS) that connect them. ucsb.edu

A transition state is a first-order saddle point on the potential energy surface and its structure provides critical information about the geometry of the molecular arrangement during the bond-breaking and bond-forming processes. ucsb.edu By calculating the energies of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined, which is directly related to the reaction rate.

For this compound, theoretical studies could investigate various reactions, such as:

Nucleophilic attack by the thiol: Modeling the reaction of the thiolate anion with an electrophile to understand the kinetics and thermodynamics of thioether formation.

Electrophilic aromatic substitution: Investigating the regioselectivity of reactions at the benzene (B151609) ring, guided by the directing effects of the amino and thiol groups.

Condensation reactions: Studying the mechanism of benzothiazole (B30560) formation from the reaction of 2-aminothiophenol (B119425) derivatives with various reagents. mdpi.comnih.govmdpi.com

These computational studies provide a molecular-level picture of the reaction pathway, which is often impossible to obtain through experimental means alone. whiterose.ac.ukresearchgate.netmdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. In the context of this compound, QSRR models can be developed to predict its reactivity in various chemical transformations, such as nucleophilic or electrophilic reactions, by correlating its structural features with experimentally determined or computationally calculated reaction rates or equilibrium constants.

While specific QSRR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand how structural modifications to this molecule would influence its reactivity. A hypothetical QSRR study for a series of substituted aminothiophenols, including this compound, would typically involve the following steps:

Dataset Assembly: A dataset of structurally related aminothiophenol derivatives would be compiled. For each compound, a specific measure of reactivity, such as the rate constant for a particular reaction, would be determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule. For this compound, the electron-donating dimethylamino group and the thiol group significantly influence the electron density distribution in the benzene ring. Relevant electronic descriptors would include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, electronegativity, chemical hardness, and electrophilicity index. rjpn.orgderpharmachemica.com These are often calculated using Density Functional Theory (DFT). imist.ma

Steric Descriptors: These account for the size and shape of the molecule, which can influence its ability to interact with other reactants.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

Physicochemical Descriptors: Properties like the logarithm of the octanol-water partition coefficient (logP) can be important, especially in reactions occurring in multiphase systems.

Model Development and Validation: Using statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is developed that links a selection of the most relevant descriptors to the observed reactivity. imist.ma The predictive power of the resulting QSRR model is then rigorously evaluated through internal and external validation techniques.

Illustrative QSRR Model for Aminothiophenol Reactivity

To illustrate the application of QSRR to this compound, a hypothetical model can be conceptualized. Consider a reaction where the aminothiophenol acts as a nucleophile. The reactivity in this case would be enhanced by substituents that increase the electron density on the thiol group or the aromatic ring.

The following interactive data table presents a hypothetical set of molecular descriptors and their correlation with a hypothetical reaction rate constant for a series of substituted aminothiophenols.

| Compound | Substituent at C4 | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted log(k) |

| 1 | -H | -5.8 | -0.5 | 1.8 | 2.5 |

| 2 | -CH3 | -5.7 | -0.4 | 1.9 | 2.7 |

| 3 | -OCH3 | -5.6 | -0.3 | 2.1 | 2.9 |

| 4 | -NO2 | -6.2 | -1.2 | 4.5 | 1.8 |

| 5 | This compound | -5.5 | -0.2 | 2.3 | 3.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In this hypothetical model, a higher HOMO energy is associated with a greater tendency to donate electrons, thus leading to higher reactivity in a nucleophilic reaction, which is reflected in a higher predicted log(k) value. The electron-donating nature of the dimethylamino group in this compound results in the highest predicted reactivity in this series. Conversely, an electron-withdrawing group like nitro (-NO2) lowers the HOMO energy and decreases the predicted reactivity.

A potential QSRR equation derived from such data could take the form of a multiple linear regression model:

log(k) = β₀ + β₁ (HOMO) + β₂ (LUMO) + β₃ (Dipole Moment) + ...

Where:

log(k) is the logarithm of the reaction rate constant.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.

HOMO, LUMO, and Dipole Moment are the values of the respective molecular descriptors.

Such a model, once validated, could be used to predict the reactivity of other, yet unsynthesized, aminothiophenol derivatives, thereby guiding the design of molecules with desired reactivity profiles.

Synthesis and Comparative Studies of Derivatives and Analogues of 2 Dimethylamino Benzenethiol

Systematic Synthesis of Substituted Isomers and Homologues

The synthesis of 2-(Dimethylamino)benzenethiol and its isomers (where the dimethylamino group is at the meta- or para-position) and homologues (e.g., containing diethylamino groups) can be achieved through several established synthetic routes. A common strategy involves the reduction of a corresponding disulfide or the reaction of a substituted haloarene with a source of sulfur.

One prevalent method for preparing substituted aminothiophenols involves the reaction of a substituted halogenated aromatic compound with a metal hydrosulfide (B80085), such as sodium hydrosulfide. google.com For instance, the synthesis of a trifluoromethyl-substituted thiophenol is achieved by reacting trifluoromethyl chlorobenzene (B131634) with sodium hydrosulfide in an aprotic polar solvent like N,N'-dimethylacetamide. google.com This general approach can be adapted for the synthesis of dimethylamino-substituted isomers.

Another key synthetic pathway to related heterocyclic structures, such as benzothiazoles, utilizes 2-aminothiophenol (B119425) as a starting material. mdpi.comekb.egresearchgate.net These syntheses often involve condensation reactions with various electrophiles like aldehydes or carboxylic acids. mdpi.comnih.gov While these methods produce derivatives of the core structure, the synthesis of the aminothiophenol precursors themselves is a critical first step. For example, 2-substituted benzothiazoles can be prepared in high yields (84-95%) using a nanorod-shaped ionogel catalyst in solvent-free conditions. mdpi.com

The table below summarizes potential synthetic approaches for various isomers and homologues based on general methods for substituted thiophenols.

Table 1: Synthetic Approaches for Substituted (Dialkylamino)benzenethiols

| Target Compound | Precursor 1 | Precursor 2 | General Conditions | Reference/Analogy |

|---|---|---|---|---|

| This compound | 2-Chloro-N,N-dimethylaniline | Sodium Hydrosulfide | Aprotic polar solvent, heat | google.com |

| 3-(Dimethylamino)benzenethiol | 3-Bromo-N,N-dimethylaniline | Sodium Hydrosulfide | Aprotic polar solvent, heat | google.com |

| 4-(Dimethylamino)benzenethiol | 4-Iodo-N,N-dimethylaniline | Sodium Hydrosulfide | Aprotic polar solvent, heat | google.com |

Comparative Analysis of Reactivity and Mechanistic Differences Across Derivatives

The reactivity of this compound derivatives is significantly influenced by the position of the dimethylamino group on the benzene (B151609) ring and the nature of the alkyl groups on the nitrogen atom. The thiol group can act as a nucleophile, an acid, or a radical scavenger, and its behavior is modulated by electronic and steric effects.

The dimethylamino group is a strong electron-donating group (EDG) through resonance, particularly when located at the ortho- and para-positions relative to the thiol. This electron donation increases the nucleophilicity of the sulfur atom. Consequently, this compound and 4-(Dimethylamino)benzenethiol are expected to be more potent nucleophiles than the 3-isomer, where the resonance effect is absent.

In reactions involving the thiol proton, such as acid-base reactions, the electron-donating nature of the dimethylamino group increases the electron density on the sulfur, making the S-H bond less polarized and the proton less acidic (higher pKa). This effect is most pronounced for the 2- and 4-isomers.

The reactivity of related sulfur-containing heterocycles, like benzothiophene (B83047) and dibenzothiophene, is also dependent on the position of substituents. elsevierpure.com Methyl groups, for example, can alter the reactivity towards oxidation depending on their location, highlighting the sensitivity of these systems to substitution patterns. elsevierpure.com

Structure-Reactivity Relationships within the Compound Family

The relationship between the molecular structure of (dimethylamino)benzenethiol isomers and their reactivity is governed by a combination of electronic and steric effects.

Electronic Effects: The powerful +M (mesomeric or resonance) effect of the dimethylamino group significantly increases electron density at the ortho and para positions of the benzene ring.